

what is INI-4001 TLR7/8 agonist

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Compound of Interest		
Compound Name:	INI-4001	
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An In-Depth Technical Guide to INI-4001: A Novel TLR7/8 Agonist

Introduction

INI-4001 is a synthetic, potent dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), formulated in a proprietary nanoparticle delivery system for systemic administration.[1] [2][3] Developed by Inimmune Corporation, this investigational immunotherapeutic agent is designed to activate the innate immune system to elicit a robust and targeted anti-tumor or pathogen-specific adaptive immune response.[2][4] **INI-4001** is currently under clinical investigation as a cancer immunotherapy for advanced solid tumors and has shown significant promise in preclinical studies as a vaccine adjuvant.[1][4][5]

Core Mechanism of Action: TLR7 and TLR8 Agonism

INI-4001 functions by activating TLR7 and TLR8, which are endosomal pattern recognition receptors (PRRs) crucial for detecting single-stranded RNA (ssRNA) from viruses.[6][7] Upon activation by **INI-4001**, these receptors initiate a downstream signaling cascade that bridges the innate and adaptive immune systems.[8]

Signaling Pathway

The activation of TLR7 and TLR8 by **INI-4001** triggers a MyD88-dependent signaling pathway. This cascade involves the recruitment of adaptor proteins and kinases, leading to the activation of key transcription factors such as Nuclear Factor-kappa B (NF-kB) and Interferon Regulatory



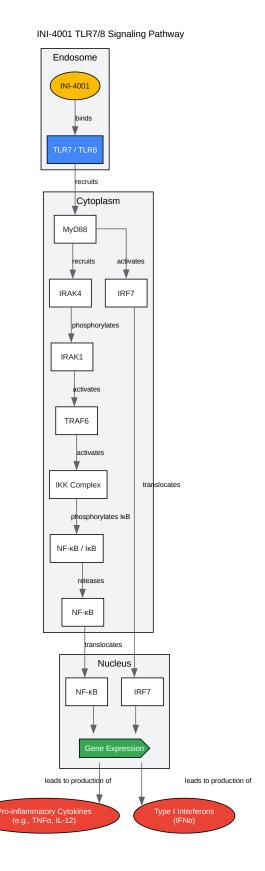




Factors (IRFs), particularly IRF7.[7][9] This results in the production of pro-inflammatory cytokines and, notably, type I interferons (IFN α/β).[9][10]

The optimized nanoparticle formulation of INI-4001 is designed to enhance anti-tumor efficacy by maintaining high levels of IFN α production while reducing the levels of pro-inflammatory TNF α .[2]





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Caption: Simplified TLR7/8 signaling cascade initiated by INI-4001.



Applications in Oncology

INI-4001 is being developed as an immunotherapy for cancer, with a focus on advanced solid tumors.[1][10] The therapeutic strategy is to leverage its immunostimulatory properties to overcome tumor-induced immunosuppression and promote a potent anti-tumor response.

Preclinical Efficacy

Preclinical studies in syngeneic murine tumor models have demonstrated the anti-cancer activity of **INI-4001**, both as a monotherapy and in combination with immune checkpoint inhibitors.[10][11]

Model	Treatment	Outcome	Reference
Lewis Lung Carcinoma (LLC)	INI-4001 Monotherapy	Elimination of flank tumors after two treatments.	[11][12]
MC38 Colon Adenocarcinoma	INI-4001 Monotherapy	Slowed tumor growth.	[1][11]
MC38 Colon Adenocarcinoma	INI-4001 + anti-PD-1	Synergistic effect, leading to an increased cure rate compared to either agent alone.	[11]
B16F10 Melanoma	INI-4001 Monotherapy	Slowed tumor growth.	[1][11]
B16F10 Melanoma	INI-4001 + anti-PD-1	Synergistic effect, leading to an increased cure rate compared to either agent alone.	[11]

Mechanistically, **INI-4001** has been shown to increase the number of antigen-presenting cells (APCs) and enhance CD8+ T cell responses within the tumor microenvironment.[2]

Clinical Development

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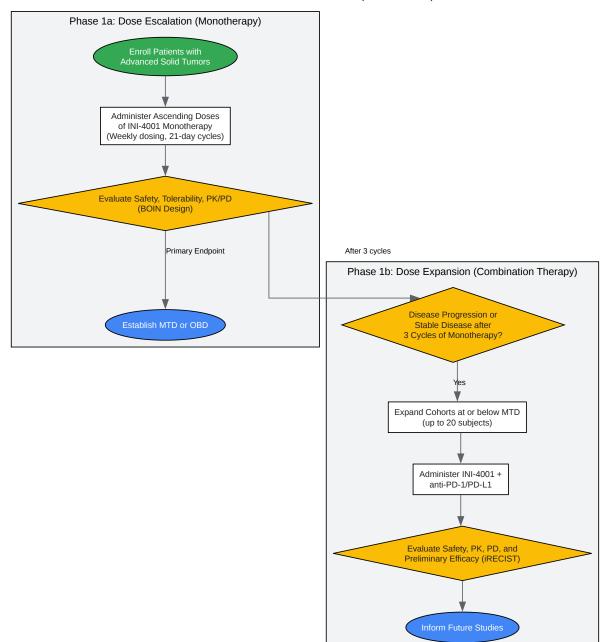




INI-4001 is currently being evaluated in a Phase 1 clinical trial (NCT06302426) in patients with advanced solid tumors.[1][10] The first patient was dosed in July 2024.[2][10]

- Study Design: Open-label, multiple-ascending dose, two-part study.[1][10]
- Phase 1a: Monotherapy dose escalation to evaluate safety, tolerability, and pharmacokinetics (PK).[1][10]
- Phase 1b: Combination therapy of **INI-4001** with an anti-PD-1 or anti-PD-L1 checkpoint inhibitor in patients with disease progression or stable disease after monotherapy.[1][10]
- Status: As of early 2025, the first three dose cohorts were completed without dose-limiting toxicities, with enrollment for the fourth cohort planned to begin in February 2025. The trial is expected to conclude by the end of 2025.[11]





INI-4001 Phase 1 Clinical Trial Workflow (NCT06302426)

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Caption: Workflow of the Phase 1a/1b clinical trial for INI-4001.



Applications as a Vaccine Adjuvant

INI-4001 has demonstrated significant potential as a vaccine adjuvant, enhancing the immunogenicity and protective efficacy of vaccines against infectious diseases and in the context of substance use disorders.

Powassan Virus (POWV) Vaccine

In a preclinical study, **INI-4001** was evaluated as an adjuvant for a Powassan virus-like particle (POW-VLP) vaccine.

Parameter	INI-4001 Adjuvant	Alum Adjuvant	Reference
Protection from Lethal Challenge	100% survival	Not specified, but significantly lower (p=0.025)	[5][13]
Durability of Protection (36 weeks post-boost)	80% survival	25% survival	[5][13]
Immune Response	Significantly improved neutralizing antibody response; durable IgG and neutralizing antibody response.	Standard response.	[5][13]
Viral Burden	Significantly reduced viral load in the brain of infected mice.	Not specified.	[5][13]
Mechanism of Protection	Humoral immunity- mediated; protection unaffected by CD4+ or CD8+ T cell depletion.	Not specified.	[5][14]

Fentanyl Vaccine



INI-4001 has also been tested as an adjuvant for a fentanyl conjugate vaccine (F1-CRM). The addition of **INI-4001** with alum resulted in:

- Significantly increased fentanyl-specific IgG antibody concentrations.[15][16]
- A bias towards an IgG2a antibody response, which is associated with a T helper 1 (Th1) immune profile.[15][17]
- Increased antibody avidity.[15]
- Enhanced protection against fentanyl challenge in mice, rats, and porcine models, demonstrated by reduced drug distribution to the brain.[15][16][17]

Experimental Protocols

Detailed, step-by-step protocols are proprietary; however, the methodologies employed in key studies can be summarized as follows.

In Vitro TLR7/8 Activity Assay

The activity of **INI-4001** on human TLR7 and TLR8 is confirmed using HEK293 cells engineered to express either human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-kB-inducible promoter.

- Cell Culture: HEK-Blue™ hTLR7 and hTLR8 cells are cultured according to the manufacturer's instructions.
- Cell Seeding: Cells are seeded into 96-well plates in a specialized detection medium.
- Agonist Stimulation: Serial dilutions of INI-4001 are added to the wells. A known TLR7/8
 agonist (e.g., R848) is used as a positive control.
- Incubation: Plates are incubated for 16-24 hours at 37°C.
- Detection: SEAP activity in the supernatant is measured spectrophotometrically by the addition of a substrate like QUANTI-Blue[™]. The color change is proportional to NF-κB activation.



Data Analysis: Results are reported as fold change in SEAP production over a vehicle control. EC50 values can be calculated to determine potency. In one study, INI-4001 was found to be approximately 2.6-fold more potent via TLR7 (EC50 = 1.89) compared to TLR8 (EC50 = 4.86).[15]

Murine Tumor Models

The in vivo anti-tumor efficacy of **INI-4001** is evaluated in syngeneic mouse models.

- Tumor Implantation: C57BL/6 mice are subcutaneously inoculated with tumor cells (e.g., LLC, MC38, or B16F10) in the flank.
- Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment groups.
- Drug Administration: **INI-4001** is administered intravenously. For combination studies, an anti-PD-1 antibody is typically administered intraperitoneally.
- Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
- Endpoint: The study may be terminated when tumors reach a predetermined maximum size, or mice may be monitored for long-term survival and tumor regression ("cures").
- Immunophenotyping: At the end of the study, tumors and spleens may be harvested to analyze immune cell populations (e.g., CD8+ T cells, APCs) by flow cytometry.

Powassan Virus Vaccine Study

- Vaccine Formulation: A POW-VLP antigen is adjuvanted with INI-4001, alum, or another TLR
 agonist. A PBS vehicle group serves as a mock control.
- Immunization: Mice receive a prime-boost vaccination schedule (e.g., subcutaneous injections 2 weeks apart).[5]
- Immunogenicity Assessment: Serum is collected at specified time points (e.g., 2 weeks postboost) and analyzed for:



- IgG Titers: Measured by whole-virus ELISA.[5]
- Neutralizing Antibodies: Measured by a focus reduction neutralization test (FRNT).[5][14]
- Challenge: Vaccinated mice are challenged with a lethal dose of POWV.
- Efficacy Evaluation:
 - Survival: Mice are monitored daily for survival.
 - Viral Burden: Tissues (brain, liver, spleen) are harvested at a set time post-infection, and viral RNA is quantified by RT-qPCR.[5][14]
- Immune Correlates of Protection: To determine the mechanism of protection, studies may
 include passive transfer of sera from vaccinated mice to naive mice, or depletion of specific T
 cell subsets (CD4+, CD8+) prior to challenge.[5][14]

Conclusion

INI-4001 is a promising TLR7/8 agonist with a dual mechanism of action that makes it a versatile candidate for both cancer immunotherapy and as a vaccine adjuvant. Its nanoparticle formulation appears to optimize its immunological activity, promoting a strong IFNα response critical for anti-tumor and anti-viral immunity. Preclinical data are robust, demonstrating significant efficacy in various models. The ongoing Phase 1 clinical trial will provide crucial safety and preliminary efficacy data in patients with advanced solid tumors, further defining the therapeutic potential of this novel immunotherapeutic agent.

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